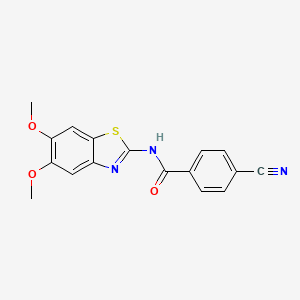

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

説明

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 5 and 6 and a cyano-functionalized benzamide moiety. The dimethoxy substituents on the benzothiazole ring may enhance solubility and target binding compared to simpler derivatives, while the cyano group could modulate electronic properties and metabolic stability .

特性

IUPAC Name |

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c1-22-13-7-12-15(8-14(13)23-2)24-17(19-12)20-16(21)11-5-3-10(9-18)4-6-11/h3-8H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPFPNBHSMXEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

科学的研究の応用

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

作用機序

The mechanism of action of 4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

類似化合物との比較

MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide)

- Key Differences : Replaces 5,6-dimethoxy with a single methoxy group and introduces a pyridylmethyl moiety.

- Inactive against wild-type S. cerevisiae at ≤300 µM, suggesting efflux-pump dependency .

N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide (CAS 895015-83-5)

- Key Differences : Chloro substituent at position 4 of the benzothiazole ring and pyridylmethyl group.

- Molecular weight (404.9 g/mol) and lipophilicity differ significantly from the dimethoxy analog .

N-(1,3-benzothiazol-2-yl)benzamide Derivatives (2-BTBA, 2-BTFBA)

- Key Differences: Lack cyano and methoxy groups. Simpler benzamide linkage.

- Physicochemical Properties : Crystallographic studies reveal distinct lattice parameters (e.g., 2-BTBA: a = 5.9479 Å, volume = 1169.13 ų), suggesting altered packing efficiency and solubility compared to dimethoxy derivatives .

Analogs with Varied Benzamide Substituents

4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide

N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides

- Key Differences : Carbamothioyl group replaces benzamide.

- Biological Activity : Moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the role of sulfur in enhancing antimicrobial properties .

Activity and Target Specificity

Computational and Physicochemical Insights

- Docking Studies : Analogous compounds (e.g., triazole-thiazole derivatives) exhibit varied binding poses in catalytic sites, suggesting that 5,6-dimethoxy groups may improve steric complementarity with targets like sEH or CYP51 .

生物活性

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide (CAS No. 895437-10-2) is a synthetic compound belonging to the benzothiazole family, which is notable for its diverse biological activities. This compound features a benzamide moiety linked to a benzothiazole ring, with specific substitutions that enhance its pharmacological potential. Research has indicated that benzothiazole derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of approximately 353.4 g/mol. The structural characteristics include:

- Cyano group : Contributes to the compound's reactivity and potential biological interactions.

- Methoxy groups : Enhance solubility and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It may bind to receptors influencing cellular signaling pathways.

Anticancer Activity

Research indicates that benzothiazole derivatives can exhibit significant anticancer properties. A study on related compounds demonstrated that they could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound has yet to be fully characterized but shows promise based on structural similarities with other active benzothiazole compounds.

Anti-inflammatory Effects

Benzothiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins. The mechanism likely involves:

- Inhibition of COX Enzymes : Reducing the production of inflammatory mediators.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. Investigations into related benzothiazole derivatives have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Promising (needs further study) | Inhibits COX enzymes | Potentially active |

| N,N’-BIS(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)IMIDOFORMAMIDE | Active against various cancer lines | Moderate inhibition observed | Effective against certain bacteria |

| 2-(2-hydroxyphenyl)-6-nitrobenzothiazole | Strong anticancer effects reported | Significant anti-inflammatory effects | Broad-spectrum activity noted |

Case Studies

- Antitumor Efficacy : A study evaluated a series of benzothiazole derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that compounds with cyano substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-cyano counterparts.

- Inflammation Models : In animal models of inflammation, related benzothiazole derivatives showed significant reductions in inflammatory markers when administered prior to inflammatory stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。